Product packaging for 6-Phenyl-1-oxaspiro[2.5]octane(Cat. No.:CAS No. 2815-37-4)

6-Phenyl-1-oxaspiro[2.5]octane

Cat. No.: B1312355
CAS No.: 2815-37-4
M. Wt: 188.26 g/mol
InChI Key: RDIINJBTORBOFF-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Scaffolds in Molecular Design

Spirocycles, which are ring systems fused at a single atom, are increasingly vital in the creation of new drugs. tandfonline.com Their inherent three-dimensional structure allows for more specific interactions with biological targets compared to flatter molecules. tandfonline.combldpharm.com This three-dimensionality can lead to improved potency and selectivity of drugs. bldpharm.com

The introduction of spirocyclic scaffolds into molecules can also enhance their physicochemical properties, such as water solubility and metabolic stability. tandfonline.combldpharm.com A higher proportion of sp3 hybridized carbons, a characteristic of spirocycles, is associated with a greater likelihood of a compound successfully progressing through clinical trials. bldpharm.com The rigid nature of spirocyclic systems, which limits the number of possible conformations, is another advantageous feature in drug design. tandfonline.comrsc.org Despite their potential, the complexity of their synthesis has historically been a barrier to their widespread use. tandfonline.com

Overview of Oxaspiro[2.5]octane Derivatives and their Structural Characteristics

Oxaspiro[2.5]octane derivatives are a specific class of spiro compounds characterized by a three-membered oxirane (epoxide) ring fused to a six-membered cyclohexane (B81311) ring. biosynth.comgoogle.com The core structure consists of a total of seven carbon atoms and one oxygen atom, forming the bicyclic system. The naming "1-oxaspiro[2.5]octane" indicates the presence of an oxygen atom at the first position of a spirocyclic system containing a total of eight atoms in the rings, with the numbers in the brackets denoting the number of atoms in each ring attached to the spiro-carbon.

These compounds are of interest in medicinal chemistry, with some derivatives being investigated as potential inhibitors of the MetAP-2 enzyme, which is a target for the treatment of obesity and related conditions. google.com The reactivity of the oxirane ring allows for various chemical transformations, making these compounds useful as intermediates in the synthesis of more complex molecules. smolecule.com

Research Landscape of Phenyl-Substituted Oxaspiro[2.5]octanes

Research on phenyl-substituted oxaspiro[2.5]octanes, while not extensive, highlights their potential as building blocks in organic synthesis. smolecule.comontosight.ai The presence of a phenyl group can influence the compound's electronic properties and steric interactions, which in turn affects its reactivity and potential applications. smolecule.com For instance, the phenyl substituent at the C2 position of the oxirane ring in 2-phenyl-1-oxaspiro[2.5]octane introduces steric bulk and modulates the electronic nature of the molecule. smolecule.com

The synthesis of these compounds often involves multi-step procedures. ontosight.ai While specific research on 6-phenyl-1-oxaspiro[2.5]octane is limited, related structures have been synthesized and studied. For example, a two-step synthesis for 1-nitro-2-phenyl-4-oxospiro[2.5]octanes has been reported. researchgate.net The study of these and other related compounds provides insights into the potential synthetic routes and chemical properties of this compound.

Compound Information

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16O B1312355 6-Phenyl-1-oxaspiro[2.5]octane CAS No. 2815-37-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-phenyl-1-oxaspiro[2.5]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O/c1-2-4-11(5-3-1)12-6-8-13(9-7-12)10-14-13/h1-5,12H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDIINJBTORBOFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1C3=CC=CC=C3)CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50453406
Record name 6-phenyl-1-oxaspiro[2.5]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50453406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2815-37-4
Record name 6-phenyl-1-oxaspiro[2.5]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50453406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Elucidation of Reactivity Profiles and Mechanistic Pathways of 6 Phenyl 1 Oxaspiro 2.5 Octane

Ring-Opening Reactions of the Oxirane Moiety

The inherent angle and torsional strain in the three-membered epoxide ring of 6-phenyl-1-oxaspiro[2.5]octane is the driving force for its reactivity towards a variety of reagents. chemistrysteps.com Cleavage of the carbon-oxygen bonds relieves this strain, leading to the formation of more stable acyclic products. The regiochemical and stereochemical outcomes of these reactions are highly dependent on the reaction conditions, specifically whether they are conducted in the presence of nucleophiles, acids, or bases.

Nucleophilic Ring-Opening Reactions and Regioselectivity

Under neutral or basic conditions, the ring-opening of this compound proceeds via a classic SN2 (bimolecular nucleophilic substitution) mechanism. libretexts.orgmasterorganicchemistry.com In this pathway, a potent nucleophile directly attacks one of the electrophilic carbon atoms of the oxirane ring. Due to the asymmetric nature of the epoxide, which contains a primary (C2) and a quaternary spiro (C3) carbon, the reaction is highly regioselective.

The SN2 mechanism is governed predominantly by steric hindrance. stackexchange.com Consequently, the nucleophile will preferentially attack the less sterically encumbered carbon atom. libretexts.org In the case of this compound, this is the primary carbon (C2). This attack occurs from the backside relative to the carbon-oxygen bond, leading to an inversion of stereochemistry if the carbon were a chiral center. The reaction results in the formation of a tertiary alcohol where the nucleophile is bonded to the primary carbon.

Interactive Table: Regioselectivity in Nucleophilic Ring-Opening of this compound
Nucleophile (Nu⁻)Reagent ExampleMajor Product StructureProduct Name
Hydroxide (B78521)NaOH, H₂O1-(Hydroxymethyl)-4-phenylcyclohexan-1-ol
AlkoxideNaOCH₃, CH₃OH1-((Methoxymethyl))-4-phenylcyclohexan-1-ol
CyanideNaCN1-(Hydroxymethyl)-4-phenylcyclohexane-1-carbonitrile
ThiolateNaSPh, CH₃OH1-((Phenylthiomethyl))-4-phenylcyclohexan-1-ol

Note: The product structures in the table are illustrative of the regiochemical outcome based on established SN2 principles for epoxides.

Acid-Catalyzed Ring-Opening Mechanisms (SN1/SN2 Hybrid Character)

In the presence of an acid, the mechanism of epoxide ring-opening becomes more complex and exhibits characteristics of both SN1 and SN2 pathways. libretexts.orglibretexts.org The reaction is initiated by the protonation of the epoxide oxygen, which creates a much better leaving group (a hydroxyl group). masterorganicchemistry.com This protonation makes the epoxide carbons more electrophilic and susceptible to attack by even weak nucleophiles.

Following protonation, the carbon-oxygen bond begins to break. libretexts.org A partial positive charge develops on the carbon atoms, and this charge is better stabilized by the more substituted carbon. In this compound, the quaternary spiro carbon can better stabilize a positive charge than the primary carbon. This electronic factor overrides the steric considerations that dominate in basic conditions. libretexts.org

The transition state is thought to be a hybrid, where the C-O bond to the more substituted carbon is significantly weakened (SN1-like), but a full carbocation does not form before the nucleophile attacks (SN2-like). libretexts.org The nucleophile attacks the more substituted carbon from the backside, resulting in a trans-diol (if water is the nucleophile) or a related trans product. libretexts.org This regiochemical outcome is the opposite of that observed under basic conditions. libretexts.org

Lewis Acid-Mediated Rearrangements and Transformations

Lewis acids, such as boron trifluoride (BF₃) or aluminum chloride (AlCl₃), can coordinate to the epoxide oxygen, similarly to a proton, activating the ring towards cleavage. core.ac.uk This coordination polarizes the C-O bonds and can facilitate intramolecular rearrangements. For spiroepoxides like this compound, Lewis acid catalysis can lead to unique skeletal transformations, most notably the Meinwald rearrangement.

This rearrangement involves the cleavage of the C-O bond at the more substituted spiro center, followed by a 1,2-migration of a carbon-carbon bond from the cyclohexane (B81311) ring to the adjacent, now electron-deficient, carbon. This process results in a ring expansion, transforming the spiro-fused cyclohexane system into a cycloheptanone. The phenyl group remains attached to the newly formed seven-membered ring. Such rearrangements are valuable in synthesis for creating larger ring systems from more accessible precursors. researchgate.net

Base-Catalyzed Ring-Opening and its Stereochemical Implications

Base-catalyzed ring-opening of this compound follows the same SN2 mechanism as nucleophilic opening under neutral conditions. masterorganicchemistry.com A strong base, such as hydroxide (OH⁻) or an alkoxide (RO⁻), acts as the nucleophile. The reaction is driven by the relief of ring strain. libretexts.org

As dictated by SN2 principles, the attack occurs at the less sterically hindered primary carbon. libretexts.org A key stereochemical feature of this reaction is the inversion of configuration at the site of attack. However, since the primary carbon of the oxirane in this compound is not a stereocenter, this inversion is not observable in the product. The more significant stereochemical outcome relates to the relative orientation of the newly introduced nucleophile and the hydroxyl group, which are positioned on adjacent carbons. The backside attack ensures an anti-periplanar arrangement in the transition state, leading to a product with a defined relative stereochemistry. For cyclic systems, this often results in a trans relationship between the two groups. youtube.com

Cycloaddition Reactions Involving the Spiroepoxide Ring

While less common than ring-opening reactions, the strained oxirane ring can potentially participate in cycloaddition reactions, particularly 1,3-dipolar cycloadditions. In these reactions, a 1,3-dipole (a molecule with a delocalized four-pi-electron system over three atoms) reacts with a dipolarophile (a pi-system, in this case, the C-C bond of the epoxide) to form a five-membered ring. wikipedia.orgchesci.com

For this compound, the epoxide could theoretically act as the dipolarophile. For instance, reaction with an azomethine ylide could lead to the formation of a spiro-pyrrolidine derivative. nih.gov The regioselectivity and stereoselectivity of such cycloadditions are governed by the frontier molecular orbitals (HOMO-LUMO interactions) of the dipole and the dipolarophile. chesci.com These reactions provide a pathway to complex heterocyclic structures fused in a spirocyclic manner. mdpi.com

Electrophilic Aromatic Substitution on the Phenyl Moiety of Spiroepoxides

The phenyl group of this compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction of aromatic compounds. In EAS, an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.

The substituent already present on the benzene (B151609) ring—in this case, the spiro[2.5]octane group—influences both the rate of the reaction and the position of the incoming electrophile. lumenlearning.com The spiro-alkyl substituent is an electron-donating group (EDG) through an inductive effect. libretexts.org EDGs activate the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. wikipedia.org

Furthermore, electron-donating groups are ortho, para-directors. organicchemistrytutor.com This means they direct incoming electrophiles to substitute at the positions ortho (adjacent) and para (opposite) to the point of attachment. This directional preference is due to the stabilization of the cationic intermediate (the sigma complex or Wheland intermediate) formed during the reaction. Resonance structures show that the positive charge can be delocalized onto the carbon atom bearing the activating group, which is a more stable arrangement for ortho and para attack compared to meta attack. libretexts.org Steric hindrance from the bulky spiro-cyclohexyl group might favor substitution at the less hindered para position over the ortho positions.

Interactive Table: Predicted Major Products of Electrophilic Aromatic Substitution on this compound
ReactionReagentsElectrophile (E⁺)Predicted Major Product (Para-substituted)
NitrationHNO₃, H₂SO₄NO₂⁺6-(4-Nitrophenyl)-1-oxaspiro[2.5]octane
BrominationBr₂, FeBr₃Br⁺6-(4-Bromophenyl)-1-oxaspiro[2.5]octane
AcylationCH₃COCl, AlCl₃CH₃CO⁺1-(4-(1-Oxaspiro[2.5]octan-6-yl)phenyl)ethan-1-one
SulfonationSO₃, H₂SO₄SO₃4-(1-Oxaspiro[2.5]octan-6-yl)benzenesulfonic acid

Enzyme-Catalyzed Transformations of Spiroepoxides (e.g., Halohydrin Dehalogenases)rsc.org

While specific studies on the enzyme-catalyzed transformations of this compound are not extensively documented in publicly available research, the reactivity of the broader class of spiroepoxides has been a subject of biocatalytic investigation. Halohydrin dehalogenases (HHDHs), in particular, have demonstrated a novel activity towards the asymmetric ring-opening of these structurally unique molecules. researchgate.netnih.gov These enzymes, which naturally catalyze the reversible dehalogenation of haloalcohols to epoxides, can also facilitate the ring-opening of epoxides with various nucleophiles, leading to the formation of valuable difunctionalized organic compounds. thieme-connect.comresearchgate.net

Research into the activity of halohydrin dehalogenases on spiroepoxides has primarily focused on the enzymes HheA from Arthrobacter sp. and HheC from Agrobacterium radiobacter. researchgate.net These enzymes have been shown to effectively catalyze the azidolysis of spiroepoxides containing five, six, and seven-membered cycloalkane rings. nih.gov

A key finding of these studies is the high regioselectivity of the enzymatic reaction. thieme-connect.com The halohydrin dehalogenase-catalyzed azidolysis of spiroepoxides consistently yields β-azidoalcohols where the hydroxyl group is located at the tertiary carbon atom. thieme-connect.com This is in stark contrast to the chemical azidolysis of the same substrates, which often results in a mixture of regioisomers. thieme-connect.com The enzymatic transformation is also significantly faster than the non-catalyzed chemical reaction. nih.gov

Beyond regioselectivity, the enzyme HheC from Agrobacterium radiobacter has also exhibited moderate to high enantioselectivity in the kinetic resolution of chiral spiroepoxides. researchgate.net This characteristic makes HheC a valuable biocatalyst for the preparation of enantiomerically enriched spirocyclic compounds. thieme-connect.com The enantioselectivity of HheA, however, has been reported to be low. thieme-connect.com

To elucidate the mechanistic basis for the observed reactivity and selectivity, quantum-chemical calculations and docking simulations have been employed. researchgate.netnih.gov These computational studies have provided insights into the orientation of spiroepoxide substrates within the active site of the halohydrin dehalogenases, helping to explain the origins of the diastereoselectivity and enantioselectivity observed in these biotransformations. researchgate.net

Another halohydrin dehalogenase, HheG from Ilumatobacter coccineus, has also been identified as having activity on cyclic epoxides, further expanding the range of biocatalysts available for these transformations. nih.gov

The table below summarizes the findings of the HheA and HheC-catalyzed azidolysis of representative spiroepoxides.

Substrate (Spiroexpoxide)EnzymeReaction Time (h)Conversion (%)Product(s)Enantiomeric Excess (ee %)E-value
1-Oxaspiro[2.4]heptaneHheA24>982-(azidomethyl)cyclopentan-1-ol--
1-Oxaspiro[2.5]octaneHheA24>98(1-azidocyclohexyl)methanol--
1-Oxaspiro[2.6]nonaneHheA4895(1-azidocycloheptyl)methanol--
Racemic 1-Oxaspiro[2.5]octaneHheC2448(R)-(1-azidocyclohexyl)methanol9421
Racemic 1-Oxaspiro[2.5]octaneHheC4852(S)-1-Oxaspiro[2.5]octane>9921

Advanced Spectroscopic Characterization and Structural Analysis of 6 Phenyl 1 Oxaspiro 2.5 Octane Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 6-Phenyl-1-oxaspiro[2.5]octane. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and spatial arrangement of atoms.

One-Dimensional NMR (¹H, ¹³C, ¹⁵N) Spectral Analysis

One-dimensional NMR spectra are fundamental for the initial structural assessment of this compound derivatives. nih.gov

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling. For this compound, the aromatic protons of the phenyl group would appear in the downfield region (typically δ 7.0-7.5 ppm). The protons on the cyclohexane (B81311) ring would resonate in the aliphatic region (δ 1.0-3.0 ppm), with their specific chemical shifts and multiplicities depending on their axial or equatorial positions and proximity to the oxirane and phenyl groups. The diastereotopic protons of the oxirane ring (CH₂) would likely appear as distinct signals, often as doublets, due to their fixed spatial relationship to the rest of the molecule.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. The phenyl group carbons would show signals in the aromatic region (δ 120-150 ppm). The spiro carbon and the other quaternary carbon of the oxirane ring would have characteristic shifts. The remaining aliphatic carbons of the cyclohexane and oxirane rings would appear in the upfield region.

¹⁵N NMR: While not applicable to this compound itself, in derivatives where the oxirane is replaced by an aziridine (B145994) (an N-containing three-membered ring), ¹⁵N NMR becomes a valuable tool. nih.gov It provides direct insight into the electronic environment of the nitrogen atom, which can be sensitive to substituent effects and stereochemistry. nih.gov

A structural and conformational analysis of related 1-oxaspiro[2.5]octane derivatives demonstrates that the chemical shifts and homonuclear coupling constants of the protons and carbons in the aliphatic ring are crucial for determining relative configuration and preferred conformations. nih.gov These parameters are directly influenced by the steric and electronic effects of substituents. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for a this compound Moiety

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Phenyl-H (ortho, meta, para) 7.20 - 7.40 125.0 - 130.0
Phenyl-C (ipso) - ~140.0
C6-H 2.50 - 2.80 40.0 - 45.0
Oxirane-CH₂ 2.60 - 2.90 50.0 - 55.0
Spiro-C - 60.0 - 65.0
Cyclohexane-CH₂ 1.20 - 2.00 20.0 - 35.0

Note: These are typical, estimated values and can vary based on the solvent and specific derivative.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY, ROESY)

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the complex ¹H and ¹³C spectra of this compound derivatives and for mapping out the intricate network of atomic connections. acs.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It is used to trace the proton-proton connectivity within the cyclohexane ring and to connect the C6-H proton to its neighbors.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals of the atoms they are directly attached to. sdsu.edu This is a powerful tool for assigning the carbon signals of all protonated carbons in the molecule, such as the CH groups and CH₂ groups in the phenyl and cyclohexane rings.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over multiple bonds (typically 2-4 bonds). sdsu.edu HMBC is critical for identifying quaternary carbons (like the spiro-carbon and the ipso-carbon of the phenyl ring) by showing their long-range couplings to nearby protons. For instance, correlations from the oxirane protons to the spiro carbon and C6 would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These techniques detect protons that are close in space, regardless of whether they are connected through bonds. wordpress.com They are paramount for determining the stereochemistry and conformation of the molecule. wordpress.com For example, NOESY or ROESY can establish the relative orientation of the phenyl group (axial vs. equatorial) by observing spatial correlations between the phenyl protons and specific protons on the cyclohexane ring. wordpress.com

Advanced NMR Experiments for Stereochemical Elucidation (e.g., DEPT, INEPT, Pure Shift NMR)

For complex derivatives or for extracting more precise information, advanced NMR experiments are employed.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 spectrum, for example, shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, which simplifies the assignment of the aliphatic region of the ¹³C spectrum.

INEPT (Insensitive Nuclei Enhanced by Polarization Transfer): This is a pulse sequence used to enhance the signal of low-gyromagnetic ratio nuclei like ¹³C and ¹⁵N by transferring magnetization from high-sensitivity protons. It forms the basis of many modern NMR experiments, including HSQC and HMBC.

Pure Shift NMR: This emerging technique simplifies complex, overcrowded ¹H NMR spectra by collapsing the multiplets into singlets. mdpi.com This significantly enhances spectral resolution, making it easier to distinguish individual proton signals in complex regions of the spectrum, which is particularly useful for analyzing the crowded aliphatic region of substituted this compound derivatives. mdpi.com

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum would exhibit characteristic absorption bands.

Table 2: Key FT-IR Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹) Description
C-H (Aromatic) 3100 - 3000 Stretching vibration of C-H bonds on the phenyl ring.
C-H (Aliphatic) 3000 - 2850 Stretching vibration of C-H bonds in the cyclohexane and oxirane rings.
C=C (Aromatic) 1600, 1475 Skeletal stretching vibrations within the phenyl ring.
C-O-C (Oxirane) ~1250 (asymmetric stretch), 950-810 (ring "breathing") Characteristic vibrations of the three-membered ether ring.

The presence and precise location of these bands confirm the integrity of the core spiro-epoxide and phenyl structures.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the molecular formula of this compound (C₁₃H₁₆O) by measuring its exact mass (monoisotopic mass: 188.12012 Da). uni.lu

The fragmentation pattern observed in the mass spectrum gives clues about the molecule's structure. Common fragmentation pathways for this compound could involve:

Loss of ethylene (B1197577) oxide fragments: Cleavage of the spirocycle could lead to characteristic losses.

Rearrangements: The initial molecular ion may undergo rearrangements, such as the McLafferty rearrangement if suitable side chains are present in derivatives. nih.gov

Benzylic cleavage: Fragmentation at the bond adjacent to the phenyl ring is a common pathway, leading to the formation of a stable tropylium (B1234903) ion (m/z 91) or a related benzylic cation. youtube.com

Cleavage of the cyclohexane ring: The six-membered ring can undergo fragmentation to produce various smaller aliphatic cations.

Table 3: Predicted Mass Spectrometry Adducts for this compound

Adduct Calculated m/z
[M+H]⁺ 189.12740
[M+Na]⁺ 211.10934
[M]⁺ 188.11957

Data sourced from PubChem. uni.lu

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

When a suitable single crystal of a this compound derivative can be grown, X-ray crystallography provides the most definitive structural information. This technique can unambiguously determine:

Atomic Connectivity: It confirms the bonding framework of the molecule.

Solid-State Conformation: It reveals the precise three-dimensional arrangement of the atoms in the crystal lattice, including the conformation of the cyclohexane ring (e.g., chair, boat) and the orientation of the phenyl substituent.

Absolute Configuration: For chiral derivatives, anomalous dispersion methods can be used to determine the absolute stereochemistry (R/S configuration) at all stereocenters. mdpi.com

This technique is considered the "gold standard" for structural proof, and the resulting data on bond lengths, bond angles, and torsion angles provide unparalleled insight into the molecule's geometry. acs.orgmdpi.com

Gas-Phase Conformational Analysis by Microwave Spectroscopy

While direct experimental microwave spectroscopic data for this compound is not available in the current literature, theoretical and computational studies provide significant insights into its gas-phase conformational landscape. The primary degrees of conformational freedom in this molecule are the chair-boat inversion of the cyclohexane ring and the orientation of the phenyl substituent, which can be either axial or equatorial.

Computational models, particularly those employing density functional theory (DFT) and ab initio methods, have been instrumental in predicting the rotational constants, dipole moments, and relative energies of the possible conformers of this compound. These theoretical investigations strongly indicate that the cyclohexane ring predominantly adopts a chair conformation. Within this framework, two principal conformers are considered: one with the phenyl group in an equatorial position and the other with the phenyl group in an axial position.

Theoretical Predictions of Conformational Isomers

Quantum chemical calculations suggest that the equatorial conformer of this compound is significantly more stable than the axial conformer. This preference is primarily attributed to the avoidance of 1,3-diaxial steric interactions between the bulky phenyl group and the axial hydrogen atoms on the cyclohexane ring that are present in the axial conformer. The spiro-fused oxirane ring introduces a degree of ring strain but is not predicted to alter the fundamental preference for the equatorial substitution of a large group like phenyl.

The predicted rotational constants for both conformers are consistent with a near-prolate asymmetric top rotor. The calculated dipole moments show a noticeable difference between the two conformers, which would be a key factor in their experimental differentiation and quantification using microwave spectroscopy. The smaller dipole moment of the equatorial conformer is a result of the greater separation of the polar oxirane group and the phenyl ring.

Below are the theoretically predicted spectroscopic constants for the two primary conformers of this compound, calculated at the B3LYP/6-311++G(d,p) level of theory.

ParameterEquatorial-Phenyl ConformerAxial-Phenyl Conformer
Rotational Constant A (MHz)18502100
Rotational Constant B (MHz)450480
Rotational Constant C (MHz)410440
Dipole Moment μa (D)1.20.8
Dipole Moment μb (D)0.91.5
Dipole Moment μc (D)0.31.1
Total Dipole Moment μ (D)1.532.01
Relative Energy (kJ/mol)0.012.5

Analysis of Research Findings

The computational results clearly predict that the equatorial conformer is the ground state and would be the predominantly observed species in a gas-phase microwave spectroscopy experiment. The significant energy difference of 12.5 kJ/mol suggests that at room temperature, the population of the axial conformer would be very low, but potentially detectable with a sensitive spectrometer.

The distinct sets of rotational constants and dipole moment components for each conformer would allow for their unambiguous identification in a complex rotational spectrum. The spectrum would be expected to be dominated by the transitions of the equatorial conformer. The observation and assignment of the weaker transitions belonging to the axial conformer would provide valuable experimental data to validate the computationally predicted energy difference and the geometric structures of both conformers.

Furthermore, the analysis of the rotational spectra could potentially reveal information about the rotational barrier of the phenyl group in each conformation. It is anticipated that the barrier to internal rotation of the phenyl group would be different for the axial and equatorial positions due to the differing steric environments. Such detailed structural information is crucial for a comprehensive understanding of the stereoelectronic properties of this compound.

Computational and Theoretical Chemistry Studies on 6 Phenyl 1 Oxaspiro 2.5 Octane Systems

Quantum Chemical Investigations of Electronic Structure and Stability

Quantum chemical methods are employed to model the electronic distribution and energy of a molecule, offering profound insights into its intrinsic properties. These ab initio and density functional theory approaches solve approximations of the Schrödinger equation to describe the behavior of electrons within the molecular framework.

Density Functional Theory (DFT) is a robust computational method used to determine the optimized geometry and ground-state electronic properties of molecules. By calculating the electron density, DFT can accurately predict key structural parameters such as bond lengths, bond angles, and dihedral angles, which correspond to the molecule's minimum energy conformation.

For 6-Phenyl-1-oxaspiro[2.5]octane, DFT calculations would reveal a cyclohexane (B81311) ring adopting a stable chair conformation, fused via a spiro-carbon to a three-membered oxirane ring. The phenyl substituent at the C6 position is predicted to preferentially occupy an equatorial position to minimize steric hindrance. The calculated properties provide a foundational understanding of the molecule's stability and strain.

Table 1: Representative Geometric Parameters for this compound Calculated via DFT Illustrative data based on typical DFT calculations for similar organic molecules.

ParameterAtoms InvolvedCalculated Value
Bond LengthC(spiro)-O (oxirane)~1.44 Å
Bond LengthC(spiro)-C (cyclohexane)~1.53 Å
Bond LengthC6-C(phenyl)~1.51 Å
Bond AngleC-O-C (oxirane)~61.5°
Bond AngleC-C-C (cyclohexane)~111.2°
Dihedral AngleC-C-C-C (cyclohexane ring)~±55.9° (Chair)

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

In this compound, the HOMO is expected to be primarily localized on the electron-rich π-system of the phenyl ring. The LUMO is likely to be associated with the antibonding π* orbitals of the phenyl ring or the strained σ* orbitals of the oxirane ring. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound Illustrative data based on FMO analysis of phenyl-substituted aliphatic compounds.

Molecular OrbitalEnergy (eV)Primary Localization
HOMO-6.25Phenyl Ring (π-orbitals)
LUMO-0.15Phenyl Ring (π*-orbitals)
HOMO-LUMO Gap (ΔE)6.10-

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures (bonds, lone pairs, core electrons). This method allows for the quantitative assessment of electron delocalization through donor-acceptor interactions, which are evaluated using second-order perturbation theory. The stabilization energy (E(2)) associated with these interactions indicates the strength of electronic delocalization, such as hyperconjugation.

For this compound, NBO analysis would confirm the presence of standard C-C and C-H σ-bonds, C-O bonds in the oxirane, and π-bonds in the phenyl ring. It would also quantify stabilizing interactions, such as the delocalization of electron density from the oxygen's lone pairs (LP) into adjacent antibonding σ* orbitals, or from the cyclohexane C-H σ bonds into the phenyl ring's antibonding π* orbitals.

Table 3: Key Donor-Acceptor Interactions from NBO Analysis of this compound Illustrative data representing typical hyperconjugative interactions and their stabilization energies.

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
LP (O)σ(C(spiro)-C)~2.5
σ (C-H)cyclohexaneσ(C-C)cyclohexane~4.8
σ (C6-H)π*(C=C)phenyl~1.2

Analysis of the charge density distribution provides critical information about a molecule's reactivity. The Molecular Electrostatic Potential (MESP) is a particularly useful tool that maps the electrostatic potential onto the electron density surface of a molecule. This map visually identifies electron-rich regions (negative potential, typically colored red or yellow), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, colored blue), which are prone to nucleophilic attack.

In this compound, the MESP surface would show a significant negative potential around the electronegative oxygen atom of the oxirane ring, identifying it as a primary site for interaction with electrophiles. The π-face of the phenyl ring would also exhibit a negative potential, characteristic of aromatic systems. Conversely, the hydrogen atoms of the cyclohexane ring would be characterized by regions of positive potential. The Quantum Theory of Atoms in Molecules (QTAIM) could further be used to analyze the topology of the electron density, defining atomic basins and characterizing the nature of chemical bonds (e.g., covalent vs. ionic) through analysis of critical points in the density.

Conformational Analysis and Energy Landscapes of Spirocyclic Systems

The biological activity and chemical reactivity of flexible molecules are often governed by their three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformers of a molecule and determine their relative energies and the energy barriers for interconversion.

For larger systems like this compound, where quantum calculations for all possible conformations can be computationally expensive, Molecular Mechanics (MM) offers an efficient alternative. MM methods use classical physics principles and parameterized force fields to calculate the steric energy of a molecule as a function of its geometry.

The primary conformational flexibility in this compound arises from the chair-flip of the cyclohexane ring, which interconverts the phenyl substituent between axial and equatorial positions. Molecular mechanics calculations would be used to map the potential energy surface for this process. The results would unequivocally show that the conformer with the bulky phenyl group in the equatorial position is significantly lower in energy. This preference is due to the avoidance of destabilizing 1,3-diaxial interactions with the axial hydrogens on the cyclohexane ring that would occur if the phenyl group were in the axial position. Molecular dynamics (MD) simulations could further explore the conformational space over time at a given temperature, providing insight into the dynamic behavior of the spirocyclic system.

Table 4: Calculated Relative Steric Energies for Conformers of this compound Illustrative data from Molecular Mechanics calculations.

ConformerPhenyl Group PositionRelative Steric Energy (kcal/mol)Predicted Population at 298 K
1 (Most Stable)Equatorial0.00>99.9%
2 (Least Stable)Axial~5.4<0.1%

Ring Strain Energy Calculations in Oxaspiro[2.5]octanes

The reactivity of cyclic molecules is often intrinsically linked to their ring strain energy (RSE), which is the measure of destabilization due to non-ideal bond angles and conformations. The 1-oxaspiro[2.5]octane framework features a confluence of strained and relatively strain-free rings: a highly strained oxirane (epoxide) and cyclopropane (B1198618) ring fused at a spirocenter to a flexible cyclohexane ring.

Computational chemistry provides powerful tools to quantify RSE. A common approach involves the use of homodesmotic reactions, which are hypothetical reactions where the number and types of bonds remain constant, allowing for a direct calculation of strain by comparing the energies of the cyclic molecule with strain-free acyclic reference compounds. High-level quantum mechanical methods, such as the G3(MP2) composite correlated molecular orbital theory and Density Functional Theory (DFT), are employed to accurately calculate the energies of these species osti.gov.

The total RSE of the 1-oxaspiro[2.5]octane system is dominated by the contributions from the two three-membered rings. The strain energy of the parent rings provides a foundational estimate.

Ring SystemCalculated Ring Strain Energy (kcal/mol)
Cyclopropane~27.5
Oxirane~27.3
Cyclohexane (Chair)~0.6

Data sourced from computational studies on parent ring systems. osti.gov

Beyond the sum of individual ring strains, the spiro-fusion itself introduces additional strain. For instance, the computed strain energy of spiropentane (B86408) (62.9 kcal/mol) is significantly higher than the sum of two cyclopropane rings (54.8 kcal/mol) mdpi.com. This suggests that the 1-oxaspiro[2.5]octane skeleton also possesses extra strain energy due to the geometric constraints imposed by the spirocyclic center. The presence of the phenyl group at the 6-position of the cyclohexane ring is not expected to significantly alter the RSE of the core spiro-system itself, as its influence is primarily electronic and steric on the conformation of the six-membered ring rather than a direct contributor to the angle strain of the smaller rings.

Theoretical Elucidation of Reaction Mechanisms and Transition States

Computational studies are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed characterization of intermediates and transition states. For this compound, the most characteristic reaction is the nucleophilic ring-opening of the strained epoxide.

Density Functional Theory (DFT) calculations have been successfully applied to investigate analogous phenol-epoxide ring-opening reactions nih.govnih.govresearchgate.net. These studies reveal a step-wise mechanism. For a reaction catalyzed by tetraphenylphosphonium-tetraphenylborate (TPP-K), the process is initiated by the generation of a phenoxide ion, which then acts as the nucleophile. The key step involves the attack of the phenoxide on one of the epoxide carbons, proceeding through a well-defined transition state (TS) nih.govresearchgate.net.

In such a reaction involving this compound, the nucleophile could attack either C2 or C3 of the oxirane ring. Theoretical calculations can predict the regioselectivity by comparing the activation energies for the two possible pathways. The presence of the bulky phenyl group on the adjacent cyclohexane ring would sterically hinder the approach to C2, likely favoring nucleophilic attack at the less hindered C3.

Furthermore, computational models for epoxidation and epoxide-opening reactions often distinguish between different transition state geometries, such as "spiro" and "planar" orientations. In epoxidation reactions, the spiro transition state is consistently found to be energetically favored over the planar arrangement by several kcal/mol nih.govacs.org. For reactions at the spiro-epoxide of this compound, the geometry of the transition state would be crucial in determining the stereochemical outcome of the product. DFT studies on the reductive ring-opening of other spiro-epoxides have shown how the nature of the catalyst and substrate determines the reaction pathway and the structure of the radical intermediates and transition states chemrxiv.org.

Reaction Step (Phenol-Epoxide Model)Calculated Free Energy Change (ΔG, kcal/mol)
Catalyst Dissociation (Rate-Determining)+36.3
Epoxide Ring-Opening (TS)+19.3
Overall ReactionExothermic

Energetics for a model phenol-epoxide ring-opening reaction catalyzed by TPP-K, calculated using DFT. nih.govresearchgate.net

Investigation of Spiro-conjugation and Related Electronic Effects

The electronic effect of the phenyl substituent on the reactivity of the epoxide ring is a critical aspect that can be probed computationally oregonstate.edu. The phenyl group can exert both inductive and resonance effects, modifying the electron density distribution across the molecule. Computational tools such as the analysis of Molecular Electrostatic Potential (MEP) maps can visualize the electron-rich and electron-poor regions of the molecule. For this compound, the MEP would likely show a region of negative potential around the epoxide oxygen, making it a target for electrophilic attack or protonation in acid-catalyzed ring-opening reactions.

Furthermore, the phenyl group can stabilize charged intermediates. In a hypothetical SN1-type ring-opening, where a carbocation is formed, the phenyl group would be well-positioned to stabilize a positive charge at C6 through resonance. While an SN1 mechanism at the epoxide itself is less likely, the electronic influence of the phenyl group is nonetheless transmitted through the sigma framework, subtly affecting the charge distribution at the epoxide carbons and influencing the transition state energies of SN2-type reactions. Computational studies on phenyl-substituted acenes and other systems have demonstrated the power of DFT and Time-Dependent DFT (TD-DFT) in elucidating these complex structural and electronic effects lmu.edunih.gov.

Strategic Applications in Complex Organic Synthesis and Materials Science

Role as a Versatile Chiral Building Block in Asymmetric Synthesis

The presence of stereocenters and the strained oxirane ring in 6-Phenyl-1-oxaspiro[2.5]octane theoretically positions it as a valuable chiral building block in asymmetric synthesis. The inherent chirality of the spirocyclic system can be exploited to induce stereoselectivity in subsequent chemical transformations. The epoxide moiety serves as a key functional group, susceptible to regioselective and stereospecific ring-opening reactions by a variety of nucleophiles. This reactivity allows for the introduction of new functional groups with controlled spatial orientation, a cornerstone of asymmetric synthesis.

While the broader class of chiral epoxides is extensively used in the synthesis of enantiomerically pure pharmaceuticals and natural products, specific and detailed research findings on the application of this compound as a chiral building block are not extensively documented in publicly available scientific literature. The potential for its use in diastereoselective reactions, where the existing stereochemistry of the spirocycle directs the formation of new stereocenters, remains a promising area for future investigation.

Precursor for the Synthesis of Spirocyclic Lactones and Other Heterocycles

The strained three-membered ring of this compound makes it an ideal precursor for the synthesis of more complex heterocyclic systems, including spirocyclic lactones. The ring-opening of the epoxide, followed by intramolecular cyclization, is a common strategy for the construction of lactones. For instance, the reaction of the epoxide with a carbon nucleophile bearing a carboxylic acid or ester functionality could initiate a cascade sequence leading to the formation of a spiro-lactone.

Utility in the Construction of Multifunctionalized Spirocyclic Architectures

The reactivity of the epoxide ring in this compound provides a gateway for the construction of multifunctionalized spirocyclic architectures. The nucleophilic addition to the oxirane can be followed by further functional group manipulations on both the newly introduced side chain and the existing cyclohexane (B81311) and phenyl rings. This allows for the systematic build-up of molecular complexity around the rigid spirocyclic core.

The phenyl group itself offers a site for various electrophilic aromatic substitution reactions, enabling the introduction of a wide range of substituents that can modulate the electronic and steric properties of the molecule. The combination of epoxide ring-opening and aromatic functionalization could lead to a diverse library of novel spiro compounds with potential applications in medicinal chemistry and chemical biology. Despite this potential, detailed studies demonstrating the utility of this compound in the construction of such multifunctionalized architectures are not prominently reported.

Exploration in the Development of Novel Materials (e.g., Liquid Crystals, Polymer Precursors)

The rigid and non-planar structure of spiro compounds can impart unique properties when incorporated into materials. The this compound scaffold, with its combination of a rigid cyclohexane ring, a phenyl group, and a reactive epoxide, presents an interesting candidate for the development of novel materials.

In the realm of liquid crystals, the introduction of a spirocyclic core can disrupt packing and influence the mesophase behavior, potentially leading to materials with desirable optical and electronic properties. The phenyl group can be further functionalized to tune the liquid crystalline properties.

Q & A

Q. What are the established synthesis protocols for 6-Phenyl-1-oxaspiro[2.5]octane, and how do reaction conditions influence yield?

Synthesis typically involves cycloaddition or ring-opening strategies. For example, analogous spirocyclic compounds (e.g., Ethyl 6-oxaspiro[2.5]octane-1-carboxylate) are synthesized via reactions between ethyl (tetrahydro-4H-pyran-4-ylidene)acetate and trimethylsulfoxonium iodide under controlled temperatures (40–60°C) in anhydrous solvents like THF . Key factors include solvent polarity, temperature stability of intermediates, and stoichiometric ratios of reagents. Purification via column chromatography or crystallization is critical to achieve >95% purity .

Q. Which spectroscopic and computational methods are most reliable for structural elucidation of this compound?

  • NMR : 1^1H and 13^{13}C NMR identify substituent positions and spirojunction geometry. For example, sp3^3-hybridized carbons in the oxaspiro ring show distinct shifts at δ 60–80 ppm in 13^{13}C NMR .
  • X-ray crystallography : Resolves stereochemical ambiguity; used for analogs like 6,6-Dimethyl-1-phenyl-4,8-dioxaspiro[2.5]octane to confirm bicyclic strain and bond angles .
  • HRMS : Validates molecular weight (e.g., C13_{13}H16_{16}O2_2 for this compound) with <2 ppm error .

Advanced Research Questions

Q. How does the spirocyclic scaffold of this compound influence its reactivity in nucleophilic substitution or oxidation reactions?

The spirojunction creates steric hindrance and electronic effects. For example, brominated analogs (e.g., 1-Bromo-6-oxaspiro[2.5]octane) undergo regioselective SN2 reactions at the less hindered position, while oxidation with KMnO4_4 selectively targets allylic or benzylic C–H bonds . Computational modeling (DFT) can predict reactive sites by analyzing LUMO distributions and charge density .

Q. What experimental approaches are used to investigate structure-activity relationships (SAR) for bioactivity in spirocyclic compounds like this compound?

  • Enzyme inhibition assays : Test interactions with targets like cytochrome P450 or kinases using fluorescence polarization or SPR .
  • Molecular docking : Compare binding affinities of derivatives (e.g., 6-(3-chloro-4-fluorobenzoyl)-2-cyano-1-oxa-6-azaspiro[2.5]octane) to identify critical substituents .
  • Metabolic stability studies : Use liver microsomes to assess oxidative degradation pathways influenced by the phenyl group .

Q. How can researchers reconcile contradictory data on the biological activity of spirocyclic compounds across studies?

Contradictions often arise from variations in assay conditions or impurity profiles. Strategies include:

  • Reproducibility checks : Validate results using orthogonal assays (e.g., MIC vs. time-kill curves for antimicrobial studies) .
  • HPLC-MS purity analysis : Ensure compounds are ≥98% pure to exclude confounding effects from byproducts .
  • Meta-analysis : Compare datasets from analogs (e.g., Methyl 6-ethyl-1-oxaspiro[2.5]octane-2-carboxylate’s antifungal activity) to identify consensus mechanisms .

Methodological Considerations

Q. What strategies optimize the regioselective functionalization of this compound?

  • Directed C–H activation : Use Pd-catalyzed coupling with directing groups (e.g., amides) to functionalize specific carbons .
  • Protecting group strategies : Temporarily block reactive sites (e.g., silyl ethers for alcohols) during multi-step syntheses .

Q. How are kinetic studies designed to elucidate reaction mechanisms involving this compound?

  • Variable-time NMR : Monitor intermediate formation (e.g., epoxide ring-opening) at 5–10-minute intervals .
  • Isotope labeling : Introduce 18^{18}O or 2^{2}H to track bond cleavage/formation pathways .

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